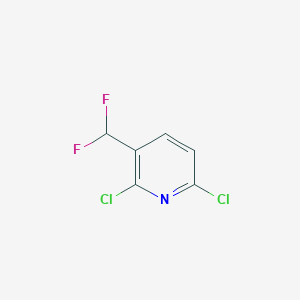
2,6-Dichloro-3-(difluoromethyl)pyridine
説明
2,6-Dichloro-3-(difluoromethyl)pyridine is an important intermediate that is widely used in the medicine and pesticide research field . It is generated from 2-chloropyridine or 2-chloropyridine hydrochloride reacting with chlorine under photoinitiation actions at 160-190 ℃ .
Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(difluoromethyl)pyridine is C6H2Cl2F2N . The InChI code is 1S/C6H3Cl2F2N/c7-4-2-1-3 (6 (9)10)5 (8)11-4/h1-2,6H . The molecular weight is 215.99 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dichloro-3-(difluoromethyl)pyridine include a refractive index of n20/D 1.4850 (lit.), a boiling point of 194-196 °C (lit.), and a density of 2.008 g/mL at 25 °C (lit.) .科学的研究の応用
Agriculture
- Methods : It serves as an intermediate for creating compounds with pesticidal properties. The synthesis involves various chemical reactions under controlled conditions to incorporate the pyridine derivative into larger, active molecules .
- Results : The introduction of fluorine atoms in agrochemicals has led to more effective pest control products. For instance, derivatives of this compound have been used in the development of over 20 new agrochemicals with ISO common names .
Pharmaceuticals
- Methods : It is used as a building block in medicinal chemistry to create various pharmaceutical compounds, leveraging its ability to introduce fluorine atoms into drug molecules .
- Results : Several pharmaceutical products containing derivatives of this compound have been approved for market, with many more undergoing clinical trials .
Material Science
- Methods : The compound is used in the synthesis of materials that benefit from the incorporation of fluorine, such as increased resistance to solvents and thermal stability .
- Results : Advances in material science have been attributed to the use of fluorinated organic chemicals, with this compound being a key contributor .
Chemical Synthesis
- Methods : Employed in multi-step synthetic routes, it is used to introduce difluoromethyl groups into target molecules, often through nucleophilic substitution reactions .
- Results : The synthesis routes have enabled the production of a variety of compounds, including those used in agrochemicals and pharmaceuticals .
Analytical Chemistry
- Methods : Its derivatives can be used as standards or reagents in chromatography and spectroscopy to identify and measure other compounds .
Environmental Science
- Methods : It can be used to trace the environmental fate of fluorinated compounds, studying their persistence and breakdown products .
Catalysis
- Methods : The compound can coordinate to metals, facilitating various catalytic processes, including cross-coupling reactions .
Veterinary Medicine
- Methods : Similar to human pharmaceuticals, it’s used to synthesize compounds that exhibit biological activity in animals .
Fluoropolymer Production
- Methods : It provides the difluoromethyl group necessary for the synthesis of various fluoropolymers .
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Methods : The compound’s fluorine nuclei can be used in ^19F NMR spectroscopy to study the properties of other fluorinated molecules .
Electrochemical Applications
- Methods : The compound’s electroactive properties make it suitable for use in sensors that detect specific chemical species .
Biomedical Research
- Methods : Its derivatives can be used to enhance contrast in imaging techniques or as markers in diagnostic assays .
Synthetic Route Development
- Methods : The compound’s reactivity is harnessed to create intermediates and end-products in novel synthetic pathways .
Pesticide Degradation Studies
- Methods : The environmental breakdown of pesticides containing this compound is analyzed to understand their persistence and toxicity .
Drug Metabolism Research
- Methods : Its role in the metabolic pathways of drugs is studied using in vitro and in vivo models .
Fluorine Chemistry
- Methods : The compound is used to explore the reactivity of fluorine atoms in various chemical contexts .
Peptide Coupling Reactions
- Methods : Acts as a coupling agent in the formation of peptide bonds, facilitating the synthesis of long-chain peptides .
Green Chemistry
将来の方向性
Trifluoromethylpyridines, which include 2,6-Dichloro-3-(difluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
特性
IUPAC Name |
2,6-dichloro-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODCNGJAAUFOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301278124 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(difluoromethyl)pyridine | |
CAS RN |
1374659-26-3 | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301278124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



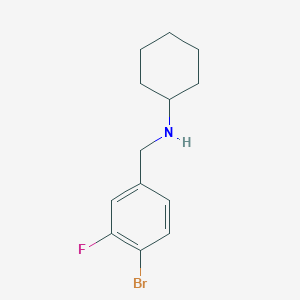
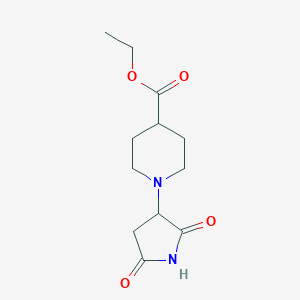
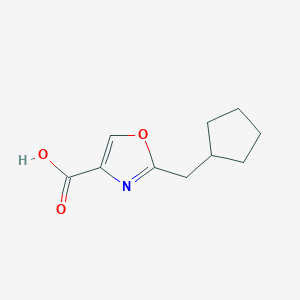
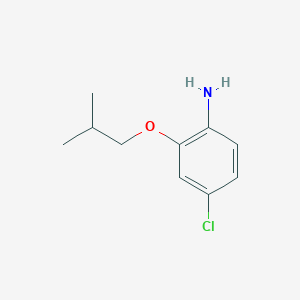
![N-[(6-methylpyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1399003.png)
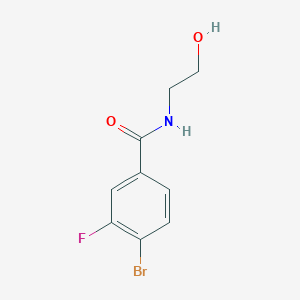
![4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1399006.png)
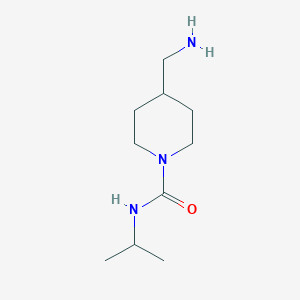
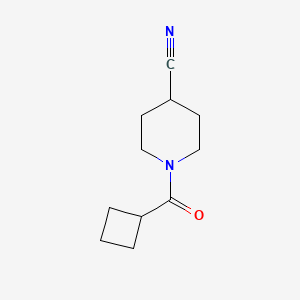
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
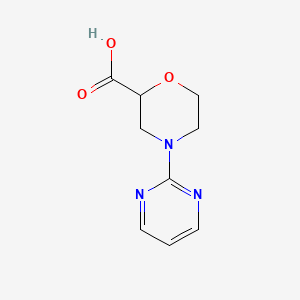
![Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate](/img/structure/B1399013.png)
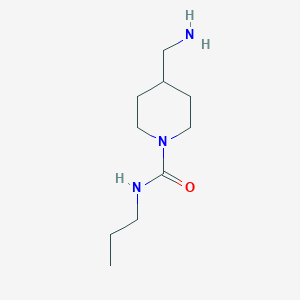
![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanol](/img/structure/B1399015.png)